molecular formula C16H11F6N5O2S B12154985 C16H11F6N5O2S

C16H11F6N5O2S

Katalognummer: B12154985
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: PFWLGTMMZAOBBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C16H11F6N5O2S is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C16H11F6N5O2S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic or acidic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules, often using oxidizing or reducing agents.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical processes that are optimized for yield and efficiency. These methods often include:

    Continuous flow reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Catalytic processes: The use of catalysts can enhance the reaction rate and selectivity, reducing the need for harsh reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

C16H11F6N5O2S: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Catalysts: Catalysts such as palladium on carbon, platinum, and nickel can be used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms.

Wissenschaftliche Forschungsanwendungen

C16H11F6N5O2S: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of C16H11F6N5O2S involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

C16H11F6N5O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. For example:

    C16H11F6N5O2: This compound is similar but lacks the sulfur atom, which may affect its chemical properties and reactivity.

By comparing This compound

Eigenschaften

Molekularformel

C16H11F6N5O2S

Molekulargewicht

451.3 g/mol

IUPAC-Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F6N5O2S/c17-15(18,19)8-4-9(16(20,21)22)6-10(5-8)24-12(28)7-30-14-26-25-13(27(14)23)11-2-1-3-29-11/h1-6H,7,23H2,(H,24,28)

InChI-Schlüssel

PFWLGTMMZAOBBM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.